Octyl gallate
Overview
Description
Octyl gallate, also known as octyl 3,4,5-trihydroxybenzoate, is an ester formed from gallic acid and 1-octanol. It is commonly used as an antioxidant and preservative in food, cosmetics, and pharmaceuticals. This compound is recognized for its ability to prevent oxidation, thereby extending the shelf life of various products .
Mechanism of Action
Target of Action
Octyl gallate (OG) is a derivative of gallic acid with several protective effects, such as antioxidant and anti-inflammatory properties . The primary targets of OG are the neutrophils and lymphocytes . It also targets the Leucine-rich repeat (LRR) domain of NLRP3 , a protein involved in the inflammatory response .
Mode of Action
OG interacts with its targets in several ways. It acts as an inhibitor of reactive oxygen species (ROS) release and neutrophil extracellular traps (NETs) formation in primary human neutrophils . It also modulates the lipopolysaccharide (LPS) effect in neutrophil apoptosis . Furthermore, OG inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro . By directly targeting the LRR domain of NLRP3, OG blocks the inflammatory cascade of the NLRP3 inflammasome .
Biochemical Pathways
OG affects several biochemical pathways. It inhibits the release of ROS, which are molecules involved in cell signaling and homeostasis . It also regulates the release of NETs, structures released by neutrophils during the inflammatory response . Additionally, OG modulates the effect of LPS, a molecule that triggers the immune response, on neutrophil apoptosis .
Pharmacokinetics
It’s known that the compound has been used in an experimental sepsis model in c57bl/6 mice . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of OG and their impact on its bioavailability.
Result of Action
The action of OG results in several molecular and cellular effects. It inhibits the release of ROS and the formation of NETs in primary human neutrophils . It also modulates the effect of LPS on neutrophil apoptosis . Furthermore, OG inhibits the proliferation of PBMCs in vitro .
Action Environment
The action of OG can be influenced by environmental factors. For instance, the hydrophobicity of OG plays a crucial role in its anti-ROS and anti-H. pylori activity . Furthermore, OG has been shown to have high stability against migration, suggesting that it could maintain its efficacy in different environments .
Biochemical Analysis
Biochemical Properties
Octyl gallate has been found to interact with various biomolecules. It has been shown to act as an inhibitor of reactive oxygen species (ROS) release . It also inhibits the formation of neutrophil extracellular traps (NETs) in primary human neutrophils .
Cellular Effects
This compound has several effects on cells. It can modulate the lipopolysaccharide (LPS) effect in neutrophil apoptosis . It also inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant properties. It acts as an inhibitor of ROS release . This inhibition can modulate the effects of LPS in neutrophil apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to inhibit ROS release and NETs formation in primary human neutrophils .
Metabolic Pathways
It is known that this compound can act as an inhibitor of ROS release , which suggests it may be involved in pathways related to oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl gallate is synthesized through the esterification of gallic acid with 1-octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions, where the mixture is heated to facilitate the reaction. The reaction can be represented as follows:
Gallic Acid+1-Octanol→Octyl Gallate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure maximum yield. After the reaction, the product is purified through distillation or crystallization to obtain a high-purity compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Although less common, this compound can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The hydroxyl groups on the gallic acid moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced esters.
Substitution: Various esters and ethers depending on the substituents used
Scientific Research Applications
Octyl gallate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Industry: Utilized in food packaging materials to extend the shelf life of perishable goods.
Comparison with Similar Compounds
Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.
Butylated hydroxytoluene (BHT): Another synthetic antioxidant with similar applications.
Comparison:
Antioxidant Properties: Octyl gallate, propyl gallate, BHA, and BHT all serve as antioxidants, but this compound is unique in its combination of antioxidant and antimicrobial properties.
Solubility: this compound has better solubility in non-polar solvents compared to propyl gallate, making it more suitable for certain applications.
Toxicity: this compound has shown lower cytotoxicity compared to some synthetic antioxidants like BHA and BHT, making it a safer alternative for use in food and pharmaceuticals
Properties
IUPAC Name |
octyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKURNSADTHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Record name | OCTYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040713 | |
Record name | Octyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to creamy-white odourless solid, Solid | |
Record name | OCTYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Octyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol, 0.036 mg/mL at 20 °C | |
Record name | OCTYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Octyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1034-01-1 | |
Record name | Octyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl gallate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97419 | |
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Record name | Benzoic acid, 3,4,5-trihydroxy-, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OCTYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079IIA2811 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Octyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 99 °C and 102 °C after drying at 90 °C for six hours, 94 - 95 °C | |
Record name | OCTYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Octyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
* **Molecular mobility and oxygen permeability:** In zein films, octyl gallate increases molecular mobility and oxygen permeability, potentially impacting shelf life and preservation [].* **Microstructure:** It can induce aggregation of zein complexes, leading to a more condensed film structure []. * **Antimicrobial properties:** When grafted onto chitosan coatings, this compound imparts strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, enhancing the material's protective properties [].
* **Encapsulation in nanoparticles:** Encapsulating this compound within nanoparticles, such as liposomes or solid lipid nanoparticles, can enhance its stability, solubility, and bioavailability. * **Complexation with cyclodextrins:** Forming inclusion complexes with cyclodextrins can improve this compound's solubility and stability in aqueous solutions.
- Antioxidant and anti-inflammatory effects: this compound effectively scavenges reactive oxygen and nitrogen species, inhibits pro-inflammatory cytokine production, and downregulates the expression of inflammatory genes in cellular models [, ].
- Antifungal and antibacterial activity: It exhibits potent activity against various fungi and bacteria in vitro [, , ].
- Antitumor effects: this compound inhibits the proliferation of various cancer cell lines and induces apoptosis in vitro [].
- Anti-inflammatory activity: this compound ameliorates inflammation in mouse models of foot gout and sepsis [].
- Cognitive improvement: In a transgenic mouse model of Alzheimer's disease, this compound, particularly in combination with ferulic acid, improves cognitive function and reduces amyloid-beta plaques [].
- Fungal resistance: this compound's ability to induce endogenous reactive oxygen species (ROS) in fungi [] suggests that fungi with enhanced antioxidant defense mechanisms might exhibit resistance.
ANone: The provided research primarily focuses on the fundamental biological activities, mechanisms of action, and potential therapeutic applications of this compound. It doesn't delve into the specifics of drug delivery systems, biomarkers, analytical method validation, environmental impact, dissolution kinetics, or alternative compounds. Similarly, information regarding research infrastructure, historical context, and cross-disciplinary applications is limited within the scope of these studies.
- Food science: It serves as an antioxidant in various food products, extending their shelf life and preventing spoilage [, ].
- Material science: this compound is incorporated into edible films and coatings to enhance their antimicrobial properties and modulate their physical characteristics [, ].
- Biomedicine: Its antioxidant, anti-inflammatory, antimicrobial, and potential antitumor activities make it a promising candidate for developing therapeutic interventions for various diseases [, , , , , , ].
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